molecular formula C18H27NO4S B2476486 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 899730-27-9

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No.: B2476486
CAS No.: 899730-27-9
M. Wt: 353.48
InChI Key: XERGJEVBRSIZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide is a high-purity chemical reagent designed for research applications in medicinal chemistry and chemical biology. This compound features a 1,4-dioxaspiro[4.5]decane moiety, a structure commonly utilized as a protected carbonyl equivalent or a conformational constraint in organic synthesis . The 2,4,6-trimethylbenzenesulfonamide (mesitylenesulfonamide) group is a versatile functional group frequently employed in organic synthesis and can serve as a key intermediate in the development of more complex molecules . Compounds with similar structural features, particularly those incorporating the spirocyclic dioxolane system, have demonstrated significant utility in pharmaceutical research, including use in the development of protease inhibitors and other targeted therapeutic agents . The integration of these two motifs makes this reagent a valuable building block for researchers exploring novel chemical spaces, particularly in the synthesis of potential protein degraders or enzyme inhibitors where strategic molecular assembly is critical . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and conduct their own safety assessments prior to use.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-13-9-14(2)17(15(3)10-13)24(20,21)19-11-16-12-22-18(23-16)7-5-4-6-8-18/h9-10,16,19H,4-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERGJEVBRSIZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2COC3(O2)CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps. One common method starts with the formation of the spirocyclic core, which can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the 1,4-dioxaspiro[4.5]decane structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, thiols), often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Corresponding substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the spirocyclic structure may enhance the compound’s binding affinity and selectivity towards certain biological targets.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Sulfonamide vs. Sulfonohydrazide Derivatives
  • N-(1,4-dioxaspiro[4.5]decan-8-ylidene)-2,4,6-trimethylbenzenesulfonohydrazide (): Differs in the sulfonohydrazide (-SO₂-NH-N=) group instead of sulfonamide (-SO₂-NH-). Higher molecular weight (MW: ~376 g/mol) due to the hydrazide moiety .
Benzenesulfonamide Derivatives with Varied Substituents
  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-methoxy-5-methylbenzenesulfonamide () :

    • Features a methoxy (-OCH₃) and methyl (-CH₃) substituents on the benzene ring.
    • Methoxy groups enhance solubility in polar solvents but may reduce lipophilicity compared to trimethyl substitution.
    • Synthesized via coupling of 1,4-dioxaspiro[4.5]decane-2-methanamine with functionalized benzenesulfonyl chlorides .
  • N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide (): Replaces the benzene ring with a thiophene heterocycle.
Benzamide vs. Sulfonamide Derivatives
  • N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-difluorobenzamide () :
    • Substitutes sulfonamide with a benzamide (-CONH₂) group.
    • Fluorine atoms increase electronegativity and lipophilicity, enhancing membrane permeability.
    • Demonstrated 85% RIPK1 inhibition (vs. 65% for 3-fluoro and 50% for 3-nitro analogues) with lower cytotoxicity (IC₅₀ = 12 µM) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility
Target Compound ~325 (estimated) 2,4,6-Trimethylbenzene Likely soluble in DMSO, chloroform
N-(...)-2-methoxy-5-methylbenzenesulfonamide 341.45 2-Methoxy, 5-methyl Moderate polarity
N-(...)-3,4-difluorobenzamide 311.33 3,4-Difluoro High organic solvent solubility
Enzyme Inhibition and Cytotoxicity
  • Target Compound : Hypothesized to inhibit enzymes like cyclooxygenase (COX) or kinases due to sulfonamide’s role in binding catalytic sites.
  • N-(...)-3,4-difluorobenzamide () :
    • 85% RIPK1 inhibition vs. 65% for 3-fluoro and 50% for 3-nitro analogues.
    • Lower cytotoxicity (IC₅₀ = 12 µM vs. 20–25 µM for others) suggests methyl groups may reduce off-target effects .
Antimicrobial and Anticancer Potential
  • N-(...)-3-fluorobenzamide () : Shows antimicrobial activity against Gram-positive bacteria, attributed to fluorine’s electronegativity enhancing target binding .
  • N-(...)-2-methoxy-5-methylbenzenesulfonamide () : Investigated for anti-inflammatory applications due to structural similarity to COX-2 inhibitors .

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on available research findings.

Structural Characteristics

The compound features a spirocyclic structure , which provides rigidity and influences its biological interactions. The molecular formula is C16H23N1O4SC_{16}H_{23}N_{1}O_{4}S, with a molecular weight of approximately 341.43 g/mol. The presence of the sulfonamide group enhances its potential for biological activity by allowing interactions with various biological targets.

Key Structural Data

PropertyValue
Molecular FormulaC₁₆H₂₃N₁O₄S
Molecular Weight341.43 g/mol
IUPAC NameThis compound
Functional GroupsAmide, Sulfonamide

Synthesis

The synthesis of this compound typically involves the reaction of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine with 2,4,6-trimethylbenzenesulfonyl chloride under basic conditions. The following parameters are crucial for achieving optimal yields:

  • Solvent : Dichloromethane
  • Base : Triethylamine
  • Temperature : Controlled to prevent decomposition

Reaction Mechanism

The reaction mechanism involves nucleophilic attack by the amine on the sulfonyl chloride, leading to the formation of the desired sulfonamide product. This step is followed by purification through recrystallization or chromatography.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in biological systems. The spirocyclic structure allows for specific binding interactions that can modulate enzymatic activity or receptor function.

Potential Biological Targets:

  • Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptors : Interaction with neurotransmitter receptors could influence signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : Studies indicate that compounds with similar structural motifs exhibit antimicrobial properties against various bacterial strains. In vitro tests showed significant inhibition zones against Gram-positive bacteria.
  • Anti-inflammatory Effects : Preliminary research suggests that the compound may reduce inflammation markers in cell cultures, indicating potential use in treating inflammatory diseases.
  • Cytotoxicity : Evaluations using cancer cell lines have demonstrated varying degrees of cytotoxicity, suggesting that further studies could explore its role as an anticancer agent.

Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth[Study 1]
Anti-inflammatoryReduction in inflammation markers[Study 2]
CytotoxicityVarying effects on cancer cells[Study 3]

Applications

This compound has potential applications in:

  • Pharmaceutical Development : As a lead compound in drug discovery for antimicrobial and anti-inflammatory agents.
  • Chemical Synthesis : Serving as a building block for more complex organic molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.